5-Hydroxy-2-hexanone
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Overview
Description
5-hydroxyhexan-2-one is a ketone that is hexan-2-one in which one of the hydrogens at position 5 is replaced by a hydroxy group. It is a ketone and a secondary alcohol.
Scientific Research Applications
Ring-Chain Tautomerism
A study conducted by Whiting and Edward (1971) in the Canadian Journal of Chemistry explored the ring-chain tautomerism of hydroxyketones, including 5-hydroxy-2-pentanone and 6-hydroxy-2-hexanone. The research demonstrated a preference for the open-chain form over the cyclic hemiketal in organic solvents. This finding is significant in understanding the chemical behavior and stability of such compounds in various environments (J. Whiting & J. T. Edward, 1971).
Metabolite Analysis
Manini et al. (1999) in Toxicology letters analyzed n-hexane metabolites, identifying 5-hydroxy-2-hexanone as a significant component. This study utilized advanced techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) for the precise identification of metabolites (P. Manini, R. Andreoli, A. Mutti, E. Bergamaschi, & I. Franchini, 1999).
Enantioselective Synthesis
In a study published in the Journal of Chemical Research, Hong-yu et al. (2011) detailed the enantioselective synthesis of 2-hydroxy-5-methyl-3-hexanone, which shares a similar structural motif with this compound. This research contributes to the understanding of the synthesis and applications of such compounds in different fields, including pharmaceuticals and fine chemicals (Tian Hong-yu, Ye Hong-lin, SU Bao-guo, & Wang Ya-Ling, 2011).
Neurotoxicity Studies
Krasavage et al. (1980) in Toxicology and Applied Pharmacology investigated the neurotoxicity of various compounds, including this compound. This study is crucial in understanding the potential health risks associated with exposure to such compounds (W. Krasavage, J. O’Donoghue, G. Divincenzo, & C. Terhaar, 1980).
Antimicrobial Activity
Patil et al. (2002) synthesized 3-hydroxyimino-5-methyl-2-hexanone, which is structurally related to this compound, and evaluated its antimicrobial activity. This study, published in Acta Poloniae Pharmaceutica, highlights the potential of such compounds in developing new antimicrobial agents (V. Patil, K. Donde, S. B. Jadhav, & S. P. Malve, 2002).
Properties
CAS No. |
56745-61-0 |
---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
5-hydroxyhexan-2-one |
InChI |
InChI=1S/C6H12O2/c1-5(7)3-4-6(2)8/h5,7H,3-4H2,1-2H3 |
InChI Key |
ZSDLLTJVENEIDW-UHFFFAOYSA-N |
SMILES |
CC(CCC(=O)C)O |
Canonical SMILES |
CC(CCC(=O)C)O |
Synonyms |
5-hydroxy-2-hexanone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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